N,N'-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide
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Overview
Description
N,N’-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine dicarboxamides. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and materials science .
Preparation Methods
The synthesis of N,N’-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of pyridine-2,6-dicarboxylic acid with 3,4-dimethylaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .
Chemical Reactions Analysis
N,N’-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N,N’-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it in a particular oxidation state . The compound can also participate in hydrogen bonding and π-π stacking interactions, which can influence its behavior in various chemical and biological systems .
Comparison with Similar Compounds
N,N’-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide can be compared with other pyridine dicarboxamides, such as:
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: This compound has similar coordination properties but differs in the substituents on the pyridine ring.
N,N’-bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide: This variant has additional methyl groups, which can influence its solubility and reactivity.
N,N’-bis(2-pyridylethyl)pyridine-2,6-dicarboxamide: The ethyl groups in this compound can affect its steric properties and coordination behavior.
N,N’-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide is unique due to the presence of the 3,4-dimethylphenyl groups, which can enhance its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-N,6-N-bis(3,4-dimethylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-14-8-10-18(12-16(14)3)24-22(27)20-6-5-7-21(26-20)23(28)25-19-11-9-15(2)17(4)13-19/h5-13H,1-4H3,(H,24,27)(H,25,28) |
InChI Key |
NHAOPZYEUMFDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
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